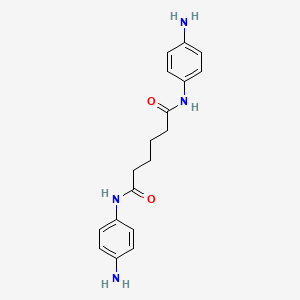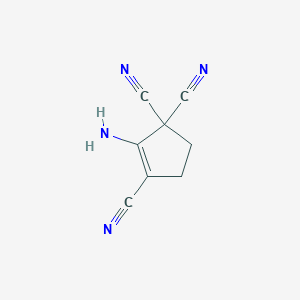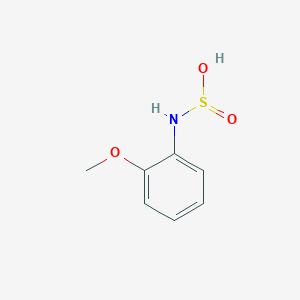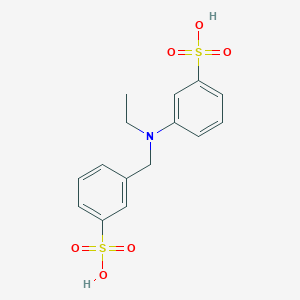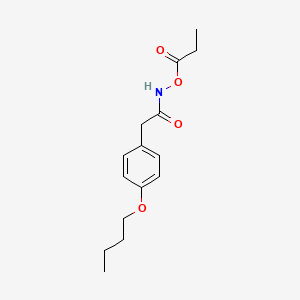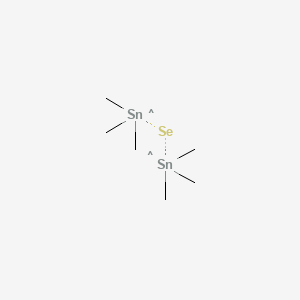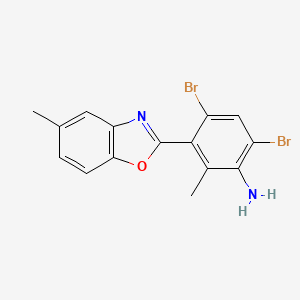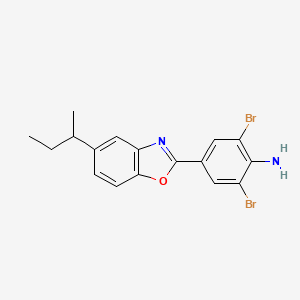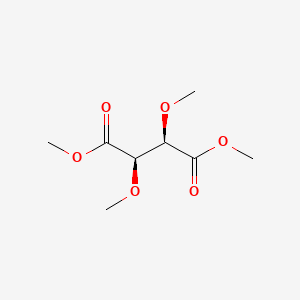
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is an organic compound with the molecular formula C8H14O6 It is a derivative of succinic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by methoxy groups, and the carboxyl groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester typically involves the esterification of (2R,3R)-2,3-Dimethoxysuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, and advanced purification techniques such as chromatography may be used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,3R)-2,3-Dimethoxybutanedioic acid.
Reduction: Formation of (2R,3R)-2,3-Dimethoxybutanediol.
Substitution: Formation of various substituted succinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2,3-Dihydroxy-2,3-dimethylsuccinic acid
- (2R,3R)-2,3-Dimethoxybutanedioic acid
- (2R,3R)-2,3-Dimethoxybutanediol
Uniqueness
(2R,3R)-2,3-Dimethoxysuccinic acid dimethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxy groups and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C8H14O6 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
dimethyl (2R,3R)-2,3-dimethoxybutanedioate |
InChI |
InChI=1S/C8H14O6/c1-11-5(7(9)13-3)6(12-2)8(10)14-4/h5-6H,1-4H3/t5-,6-/m1/s1 |
Clé InChI |
JTTRVDRDTDHUPK-PHDIDXHHSA-N |
SMILES isomérique |
CO[C@H]([C@H](C(=O)OC)OC)C(=O)OC |
SMILES canonique |
COC(C(C(=O)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


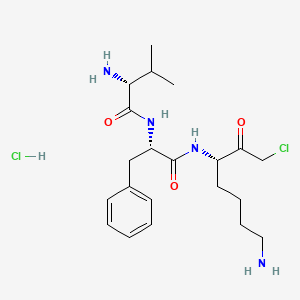
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
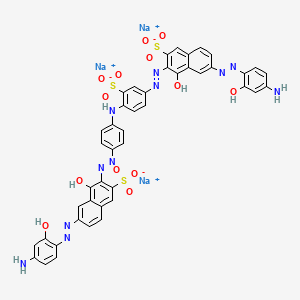
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
